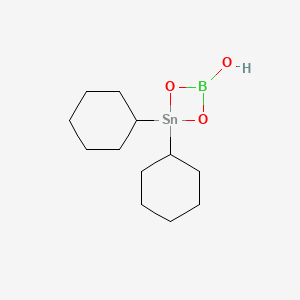
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is a unique organotin compound characterized by its cyclic structure containing both tin and boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol typically involves the reaction of cyclohexyl derivatives with tin and boron precursors under controlled conditions. One common method includes the reaction of cyclohexylboronic acid with a tin halide in the presence of a base, followed by cyclization to form the dioxastannaboretane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of organotin chemistry suggest that large-scale synthesis would involve similar reaction pathways with optimization for yield and purity. Industrial processes would likely employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The tin and boron atoms in the compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin and boron oxides, while substitution reactions can produce a variety of organotin and organoboron derivatives.
Aplicaciones Científicas De Investigación
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin and organoboron compounds.
Biology: Its potential biological activity is being explored, including its use as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, therapeutic use, or material science.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretane: A similar compound without the hydroxyl group.
Cyclohexylboronic acid: A precursor in the synthesis of the compound.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is unique due to its cyclic structure incorporating both tin and boron atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where traditional organotin or organoboron compounds may not be suitable.
Propiedades
Número CAS |
111631-04-0 |
|---|---|
Fórmula molecular |
C12H23BO3Sn |
Peso molecular |
344.83 g/mol |
Nombre IUPAC |
2,2-dicyclohexyl-4-hydroxy-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/2C6H11.BHO3.Sn/c2*1-2-4-6-5-3-1;2-1(3)4;/h2*1H,2-6H2;2H;/q;;-2;+2 |
Clave InChI |
BJNPWIGXLQNPSG-UHFFFAOYSA-N |
SMILES canónico |
B1(O[Sn](O1)(C2CCCCC2)C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


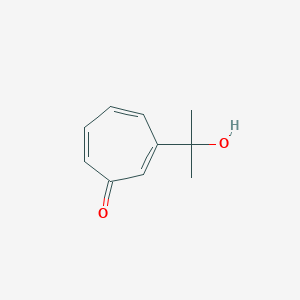

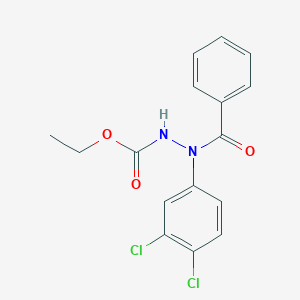
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
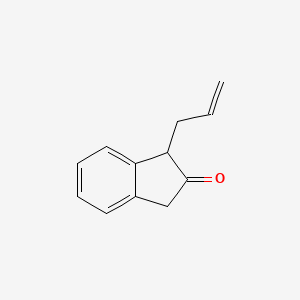
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
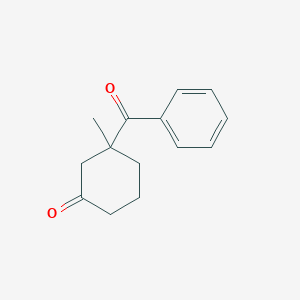
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
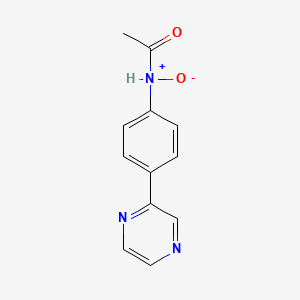

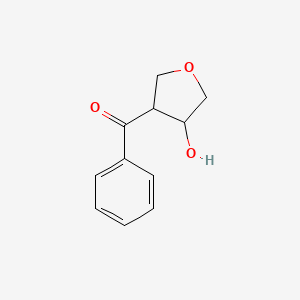
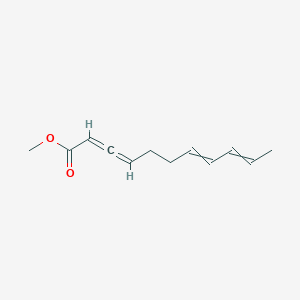
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
